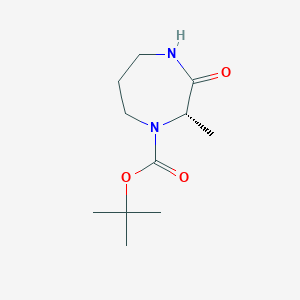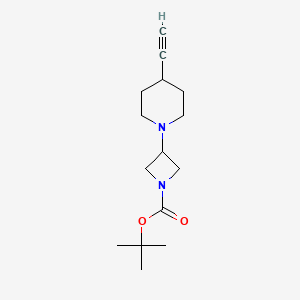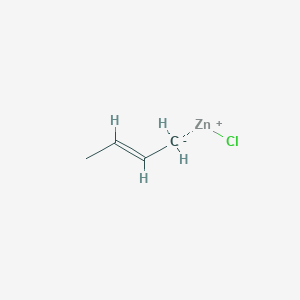
(E)-But-2-en-1-ylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-But-2-en-1-ylZinc chloride is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a zinc atom bonded to a butenyl group, specifically in the (E)-configuration, which denotes the trans arrangement of substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-But-2-en-1-ylZinc chloride can be synthesized through several methods. One common approach involves the reaction of (E)-But-2-en-1-ylmagnesium bromide with zinc chloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(E)−But−2−en−1−ylMgBr+ZnCl2→(E)−But−2−en−1−ylZnCl+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-But-2-en-1-ylZinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to yield alkanes.
Substitution: The zinc atom can be substituted with other metals or groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or other organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: (E)-But-2-en-1-ol or (E)-But-2-enal.
Reduction: Butane.
Substitution: Various organometallic derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
(E)-But-2-en-1-ylZinc chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is valuable in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form complex organic molecules.
Biology and Medicine
In biological research, this compound can be used to study the effects of organozinc compounds on biological systems. Its reactivity with biomolecules makes it a useful tool in probing biochemical pathways and mechanisms.
Industry
Industrially, this compound is employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its ability to form stable carbon-zinc bonds makes it a versatile intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which (E)-But-2-en-1-ylZinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in nucleophilic addition or substitution reactions, targeting electrophilic centers in other molecules. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and stabilizing transition states during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-But-2-en-1-ylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
(E)-But-2-en-1-ylLithium: Another organometallic compound with lithium as the metal center.
(E)-But-2-en-1-ylCopper: Contains copper and exhibits different reactivity patterns.
Uniqueness
(E)-But-2-en-1-ylZinc chloride is unique due to the specific reactivity imparted by the zinc atom. Zinc’s ability to stabilize negative charges and its moderate electronegativity make it an ideal metal for facilitating various organic transformations. Compared to magnesium and lithium analogs, zinc compounds often exhibit greater stability and selectivity in reactions.
Propriétés
Formule moléculaire |
C4H7ClZn |
|---|---|
Poids moléculaire |
155.9 g/mol |
Nom IUPAC |
(E)-but-2-ene;chlorozinc(1+) |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1/b4-3+;; |
Clé InChI |
NATWCQLSZKQNHC-CZEFNJPISA-M |
SMILES isomérique |
C/C=C/[CH2-].Cl[Zn+] |
SMILES canonique |
CC=C[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
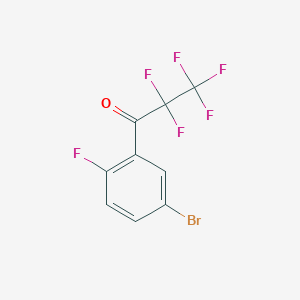
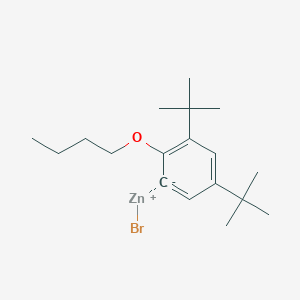
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
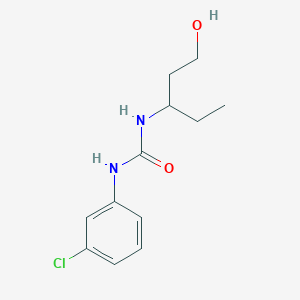
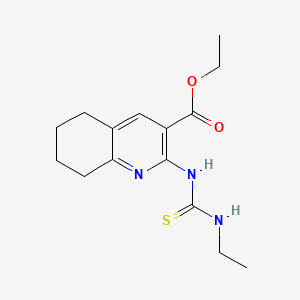
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)

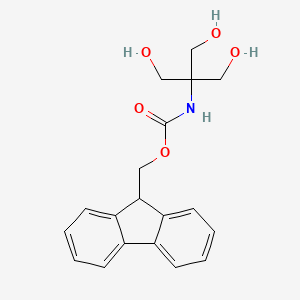
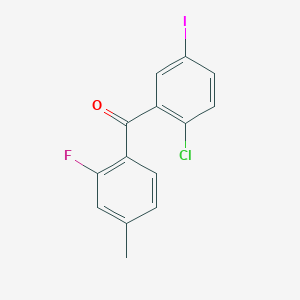
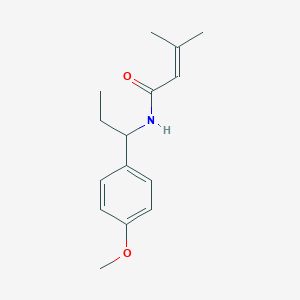
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
